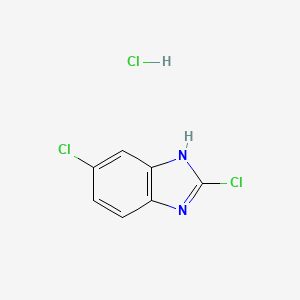
5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including a bromophenyl group, an ethylthio group, and a trifluoromethoxyphenyl group attached to an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with an appropriate halogenated imidazole intermediate in the presence of a palladium catalyst.
Addition of the Ethylthio Group: The ethylthio group can be added through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the imidazole ring.
Incorporation of the Trifluoromethoxyphenyl Group: This group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with the imidazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the trifluoromethoxyphenyl group or electrophilic substitution at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Phenyl Derivatives: From reduction of the bromophenyl group.
Substituted Imidazoles: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Similar structure with a chlorine atom instead of a bromine atom.
5-(4-bromophenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.
5-(4-bromophenyl)-2-(ethylthio)-1-(4-(methoxy)phenyl)-1H-imidazole: Similar structure with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2OS/c1-2-26-17-23-11-16(12-3-5-13(19)6-4-12)24(17)14-7-9-15(10-8-14)25-18(20,21)22/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJZHXQKXFORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
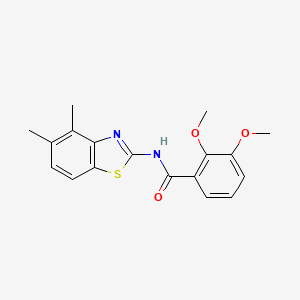
![5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)
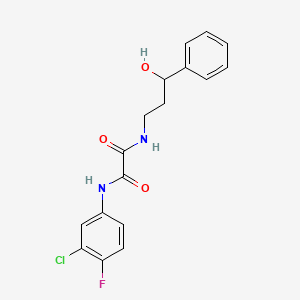
![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)
![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)
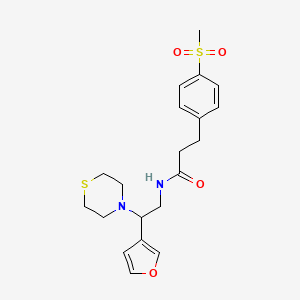
![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)
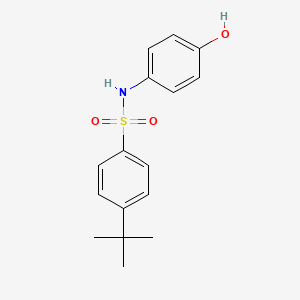


![ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)
